Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate
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Overview
Description
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzoate ester linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors are transmembrane proteins that play a role in intracellular calcium regulation and cholesterol homeostasis. The compound acts as a ligand, binding to the sigma-2 receptor and modulating its activity, which can lead to analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398): A highly selective sigma-2 receptor ligand with similar pharmacological properties.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Another isoquinoline derivative with distinct chemical properties and applications.
Uniqueness
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively bind to sigma-2 receptors and modulate their activity sets it apart from other isoquinoline derivatives .
Properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-10-12-8-9-20-18(15(12)11-17(16)23-2)13-6-4-5-7-14(13)19(21)24-3/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFUZPJGYWTQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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